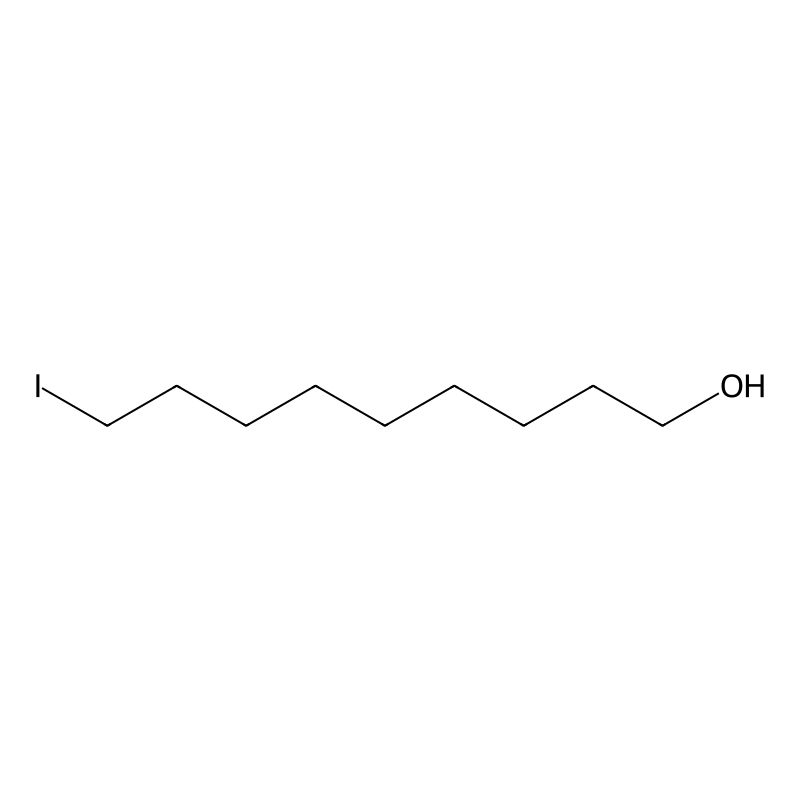

9-Iodononan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

9-Iodononan-1-ol is an organic compound characterized by the presence of an iodine atom and a hydroxyl group attached to a nonane backbone. Its chemical formula is , and it features a long hydrophobic hydrocarbon chain, which significantly influences its physical and chemical properties. The compound is primarily used in organic synthesis due to its functional groups, which allow for various chemical transformations.

- Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to produce nonanol derivatives using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The iodine atom can be replaced through nucleophilic substitution reactions, allowing the introduction of other functional groups.

The general reaction pathways include:

- Oxidation:

- Reduction:

- Nucleophilic Substitution:

Various synthesis methods have been developed for 9-Iodononan-1-ol, including:

- Iodination of Nonanol: A common method involves the direct iodination of nonanol using iodine or iodine monochloride under acidic conditions.

- Halogen Exchange Reactions: This method utilizes other halogenated compounds (like brominated or chlorinated nonanes) reacting with iodide sources to introduce the iodine atom.

The general synthetic route can be summarized as follows:

9-Iodononan-1-ol finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Potentially useful in drug development due to its biological activity.

- Chemical Research: Utilized in studies exploring reaction mechanisms involving iodine-containing compounds.

Interaction studies of 9-Iodononan-1-ol often focus on its reactivity with nucleophiles and electrophiles, which can elucidate its behavior in biological systems and synthetic pathways. Research into its binding affinities with proteins or enzymes could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 9-Iodononan-1-ol, including:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-Chloro-9-iodononane | C9H18ClI | Contains chlorine instead of hydroxyl group |

| 1-Bromo-9-iodononane | C9H18BrI | Contains bromine; similar reactivity |

| 2-Iodohexan-1-ol | C6H13IO | Shorter carbon chain; different functional group position |

Uniqueness of 9-Iodononan-1-ol

What sets 9-Iodononan-1-ol apart from these similar compounds is its specific combination of a long carbon chain with both an iodine atom and a hydroxyl group, enhancing its lipophilicity and making it particularly suitable for interactions with lipid membranes. This property may contribute to its unique biological activities compared to shorter-chain or differently halogenated analogs.